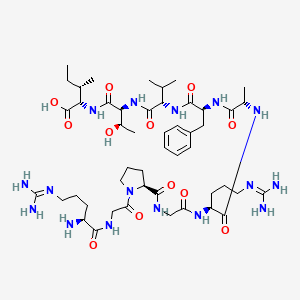![molecular formula C12H18NO6- B12362593 L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)
L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Asp(OAll)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid allyl ester, is a compound used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is protected by an allyl ester (OAll). These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OAll)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The carboxyl group is protected by converting it to an allyl ester using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .
Industrial Production Methods
In industrial settings, the production of Boc-Asp(OAll)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Asp(OAll)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF) .
Substitution Reactions: The allyl ester group can be selectively removed using palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC .
Common Reagents and Conditions
Deprotection: TFA, HF, or oxalyl chloride in methanol .
Substitution: Pd(PPh3)4 for allyl ester removal .
Coupling: DCC, DIC, or other carbodiimides for peptide bond formation .
Major Products
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains with specific sequences, depending on the coupling partners used .
Wissenschaftliche Forschungsanwendungen
Boc-Asp(OAll)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins .
Biology: In the study of protein-protein interactions and enzyme-substrate interactions .
Medicine: For the development of peptide-based drugs and therapeutic agents .
Industry: In the production of synthetic peptides for research and commercial purposes .
Wirkmechanismus
The mechanism of action of Boc-Asp(OAll)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds through nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Asp-OBzl: Boc-L-aspartic acid 1-benzyl ester, where the carboxyl group is protected by a benzyl ester instead of an allyl ester .
Boc-Asp(OtBu)-OSu: Boc-L-aspartic acid tert-butyl ester, where the carboxyl group is protected by a tert-butyl ester .
Uniqueness
Boc-Asp(OAll)-OH is unique due to its allyl ester protecting group, which can be selectively removed using palladium catalysts. This selective deprotection is advantageous in multi-step peptide synthesis, allowing for precise control over the sequence of reactions. In contrast, other similar compounds like Boc-Asp-OBzl and Boc-Asp(OtBu)-OSu have different protecting groups that require different deprotection conditions .
Eigenschaften
Molekularformel |
C12H18NO6- |
|---|---|
Molekulargewicht |
272.27 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)/p-1/t8-/m0/s1 |
InChI-Schlüssel |
WZMNSEVEWIDHND-QMMMGPOBSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC=C)C(=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


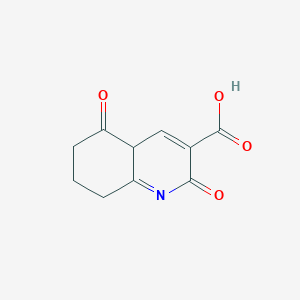

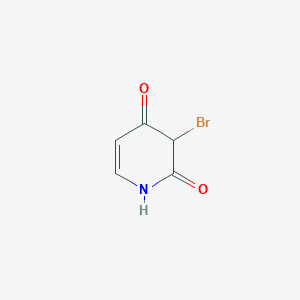
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B12362527.png)
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-](/img/structure/B12362535.png)

![(2S,3R)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-3-hydroxybutanamide](/img/structure/B12362543.png)
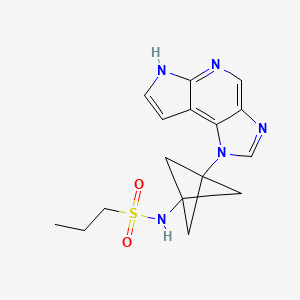
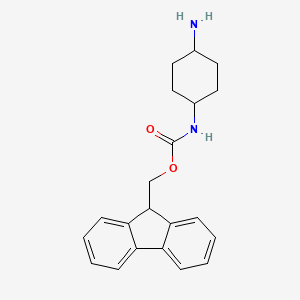
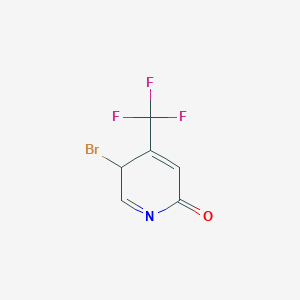
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12362573.png)

